molecular formula C24H19N3O5 B11977619 Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-69-5

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977619
CAS No.: 302913-69-5
M. Wt: 429.4 g/mol
InChI Key: XIUSZSLHFLDJRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 4-nitrobenzoyl chloride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction: 3-(4-methylphenyl)-7-(4-aminobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate.

    Hydrolysis: 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives:

Properties

CAS No.

302913-69-5

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19N3O5/c1-3-32-24(29)19-12-22(23(28)17-8-10-18(11-9-17)27(30)31)26-14-25-20(13-21(19)26)16-6-4-15(2)5-7-16/h4-14H,3H2,1-2H3

InChI Key

XIUSZSLHFLDJRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

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